3-methyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]butanamide
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Overview
Description
3-methyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]butanamide is a synthetic organic compound that features a benzimidazole core substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]butanamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator.
Amidation Reaction: The final step involves the formation of the amide bond by reacting the benzimidazole derivative with 3-methylbutanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole core can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
3-methyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-methyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]butanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The benzimidazole core can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds such as 2-mercaptobenzimidazole and 5,6-dimethylbenzimidazole share the benzimidazole core but differ in their substituents.
Trifluoromethyl Compounds: Compounds like trifluoromethylbenzene and trifluoromethylpyridine contain the trifluoromethyl group but have different core structures.
Uniqueness
3-methyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]butanamide is unique due to the combination of the benzimidazole core and the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H14F3N3O |
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Molecular Weight |
285.26 g/mol |
IUPAC Name |
3-methyl-N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]butanamide |
InChI |
InChI=1S/C13H14F3N3O/c1-7(2)5-11(20)17-8-3-4-9-10(6-8)19-12(18-9)13(14,15)16/h3-4,6-7H,5H2,1-2H3,(H,17,20)(H,18,19) |
InChI Key |
TVRRSLFSUDXXLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=CC2=C(C=C1)N=C(N2)C(F)(F)F |
Origin of Product |
United States |
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